Ethyl 2-[(aziridin-1-yl)(methylsulfanyl)methylidene]-3-oxobutanoate
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Overview
Description
Ethyl 2-[(aziridin-1-yl)(methylsulfanyl)methylidene]-3-oxobutanoate is an organic compound that features a unique combination of functional groups, including an aziridine ring, a methylsulfanyl group, and an ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(aziridin-1-yl)(methylsulfanyl)methylidene]-3-oxobutanoate typically involves the reaction of aziridine derivatives with appropriate ester precursors. One common method involves the reaction of aziridine with ethyl 3-oxobutanoate in the presence of a base to facilitate the formation of the desired product . The reaction conditions often include mild temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation and chromatography are employed to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(aziridin-1-yl)(methylsulfanyl)methylidene]-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aziridine ring to an amine.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring or the ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aziridine derivatives.
Scientific Research Applications
Ethyl 2-[(aziridin-1-yl)(methylsulfanyl)methylidene]-3-oxobutanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in cancer research due to its ability to form DNA cross-links.
Industry: Utilized in the production of polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-[(aziridin-1-yl)(methylsulfanyl)methylidene]-3-oxobutanoate involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The aziridine ring is highly reactive and can form cross-links with DNA, leading to the inhibition of DNA replication and cell division. This property makes it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
Aziridine: A simpler compound with a three-membered ring structure, used in similar applications but with different reactivity profiles.
Ethyl 3-oxobutanoate: Lacks the aziridine and methylsulfanyl groups, making it less reactive in certain contexts.
Methylsulfanyl derivatives: Compounds with similar sulfur-containing groups but without the aziridine ring.
Uniqueness
The presence of the aziridine ring, in particular, enhances its ability to form covalent bonds with biological molecules, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
61254-26-0 |
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Molecular Formula |
C10H15NO3S |
Molecular Weight |
229.30 g/mol |
IUPAC Name |
ethyl 2-[aziridin-1-yl(methylsulfanyl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C10H15NO3S/c1-4-14-10(13)8(7(2)12)9(15-3)11-5-6-11/h4-6H2,1-3H3 |
InChI Key |
OGMHOCOCILRJHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(N1CC1)SC)C(=O)C |
Origin of Product |
United States |
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